molecular formula C17H14N4O4 B11577153 N-methyl-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide

N-methyl-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide

Cat. No.: B11577153
M. Wt: 338.32 g/mol
InChI Key: UHCXDPYPTOXJFG-UHFFFAOYSA-N
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Description

N-METHYL-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE is a complex organic compound with a unique structure that includes a nitrophenyl group and a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE typically involves the reaction of 3-nitrophenylhydrazine with phthalic anhydride to form the phthalazinone intermediate. This intermediate is then reacted with N-methylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-METHYL-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-METHYL-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The phthalazinone moiety may also play a role in binding to biological targets, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-METHYL-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE is unique due to the presence of both the nitrophenyl and phthalazinone groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H14N4O4

Molecular Weight

338.32 g/mol

IUPAC Name

N-methyl-2-[4-(3-nitrophenyl)-1-oxophthalazin-2-yl]acetamide

InChI

InChI=1S/C17H14N4O4/c1-18-15(22)10-20-17(23)14-8-3-2-7-13(14)16(19-20)11-5-4-6-12(9-11)21(24)25/h2-9H,10H2,1H3,(H,18,22)

InChI Key

UHCXDPYPTOXJFG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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